molecular formula C8H4INO B14804260 5-Formyl-2-iodobenzonitrile

5-Formyl-2-iodobenzonitrile

Cat. No.: B14804260
M. Wt: 257.03 g/mol
InChI Key: NVHKTHOCYRISML-UHFFFAOYSA-N
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Description

5-Formyl-2-iodobenzonitrile: is an organic compound with the molecular formula C8H4INO . It is a derivative of benzonitrile, featuring an iodine atom at the second position and a formyl group at the fifth position on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-2-iodobenzonitrile typically involves the iodination of 5-formylbenzonitrile. One common method is the Sandmeyer reaction, where 5-formylbenzonitrile is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium iodide, sodium nitrite, hydrochloric acid.

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Sodium borohydride, ethanol.

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Formyl-2-iodobenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the field of medicinal chemistry for the development of new pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of halogenated aromatic compounds on biological systems. It serves as a model compound for understanding the behavior of similar molecules in biological environments .

Medicine: Its unique structure allows for the exploration of new therapeutic pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it a valuable building block for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-Formyl-2-iodobenzonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The iodine atom and formyl group play crucial roles in these interactions, influencing the compound’s binding affinity and reactivity. The pathways involved often include nucleophilic substitution and redox reactions, which are essential for the compound’s biological and chemical activities .

Comparison with Similar Compounds

Uniqueness: 5-Formyl-2-iodobenzonitrile is unique due to the presence of both the iodine atom and the formyl group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable for specific synthetic and research applications .

Properties

Molecular Formula

C8H4INO

Molecular Weight

257.03 g/mol

IUPAC Name

5-formyl-2-iodobenzonitrile

InChI

InChI=1S/C8H4INO/c9-8-2-1-6(5-11)3-7(8)4-10/h1-3,5H

InChI Key

NVHKTHOCYRISML-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)C#N)I

Origin of Product

United States

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